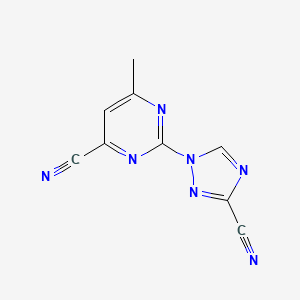
3-(3,4-Diethoxyphenyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Diethoxyphenyl)pyridine-2-carboxylic acid, commonly known as DEPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEPC is a heterocyclic organic compound with a pyridine ring and two ethoxy groups attached to a phenyl ring. This compound is widely used in the field of chemistry and biochemistry due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of DEPC involves the reaction of the compound with the nucleotide bases of RNA. DEPC reacts with the N1 position of adenine and guanine bases, leading to the formation of a covalent bond. This reaction leads to the inhibition of RNA function, as the modified RNA molecule cannot participate in normal biological processes.
Biochemical and Physiological Effects:
DEPC has been shown to have various biochemical and physiological effects. In vitro studies have shown that DEPC can inhibit the activity of various enzymes, including RNA polymerase and reverse transcriptase. DEPC has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. However, the physiological effects of DEPC in vivo are not well understood, and further studies are needed to elucidate its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
DEPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DEPC is also readily available commercially, making it accessible to researchers. However, there are some limitations to the use of DEPC in lab experiments. DEPC is known to react with other compounds, leading to the formation of unwanted by-products. This can complicate the interpretation of experimental results and requires careful experimental design.
Orientations Futures
There are several future directions for the study of DEPC. One potential direction is the development of DEPC-based RNA modifying agents for therapeutic use. Another direction is the study of the physiological effects of DEPC in vivo, which could lead to the development of new treatments for various diseases. Additionally, the use of DEPC as a tool for the study of RNA structure and function could lead to new insights into the fundamental processes of biology.
Conclusion:
In conclusion, DEPC is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DEPC have been discussed in this paper. Further studies are needed to fully understand the potential of DEPC in various fields and to develop new treatments for diseases.
Méthodes De Synthèse
The synthesis of DEPC is a complex process that involves several steps. The most common method of synthesizing DEPC is by reacting 3,4-diethoxybenzaldehyde with 2-pyridinecarboxylic acid in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
DEPC has been extensively studied for its potential applications in various fields. One of the primary applications of DEPC is in the field of chemistry, where it is used as a building block for the synthesis of various compounds. DEPC is also used in the field of biochemistry, where it is used as a reagent for the modification of RNA molecules. DEPC is known to react with the nucleotide bases of RNA, leading to the inhibition of RNA function. This property of DEPC has led to its use as a tool for the study of RNA structure and function.
Propriétés
IUPAC Name |
3-(3,4-diethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-3-20-13-8-7-11(10-14(13)21-4-2)12-6-5-9-17-15(12)16(18)19/h5-10H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQDVLICOQNTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Diethoxyphenyl)pyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)





![2-[(2-Methylcyclopentyl)amino]pyrimidine-4-carbonitrile](/img/structure/B6635260.png)
